trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol
Description
Structural Characterization
Molecular Geometry and Stereochemical Configuration
The cyclobutane ring in trans-2-[(4-fluorophenyl)amino]cyclobutan-1-ol adopts a strained, puckered conformation due to the inherent ring strain of four-membered cyclic systems. The trans stereochemistry places the hydroxyl group (-OH) and the 4-fluorophenylamino substituent (-NH-C₆H₄-F) on opposite sides of the ring, minimizing steric hindrance between the bulky aromatic group and the hydroxyl proton. This configuration is stabilized by the reduced torsional strain compared to cis isomers, where substituents are adjacent, creating unfavorable eclipsed interactions.
The 4-fluorophenyl group introduces electronic effects, with the fluorine atom withdrawing electron density via inductive and resonance effects. This influences the reactivity of the amino and hydroxyl groups, particularly in hydrogen-bonding interactions. The cyclobutane ring’s geometry is further constrained by the tetrahedral hybridization of its carbon atoms, resulting in bond angles of approximately 90°, deviating from the ideal tetrahedral angle of 109.5°.
X-ray Crystallographic Analysis
While specific X-ray diffraction data for trans-2-[(4-fluorophenyl)amino]cyclobutan-1-ol are not publicly available, structural analogs of cyclobutane derivatives provide insights into its likely crystal packing. For example, cyclobutane-based compounds often form hydrogen-bonded networks, with hydroxyl groups acting as donors and aromatic nitrogen or oxygen atoms as acceptors. The 4-fluorophenyl group may engage in π-π stacking interactions with adjacent aromatic rings, contributing to a layered or helical crystal lattice.
In related systems, such as fluorinated cyclobutane derivatives, intermolecular hydrogen bonds and van der Waals contacts dominate crystal packing. The trans configuration likely favors a more extended or linear arrangement in the crystalline state compared to cis isomers, which may adopt bent or folded geometries.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR)
¹H NMR
- The hydroxyl proton (-OH) resonates as a broad singlet between δ 1.5–2.5 ppm, depending on solvent and hydrogen-bonding strength.
- The aromatic protons of the 4-fluorophenyl group appear as two doublets (δ 6.8–7.2 ppm) due to coupling with the fluorine atom and adjacent protons.
- The cyclobutane ring protons are deshielded and split into multiplets (δ 1.8–2.5 ppm) due to vicinal coupling and ring strain.
¹⁹F NMR
- The fluorine atom in the 4-fluorophenyl group exhibits a sharp singlet (δ -110 to -115 ppm), characteristic of a fluorine atom in an aromatic environment.
- Chemical shift anisotropy (CSA) effects may broaden the signal in solid-state ¹⁹F NMR, but isotropic averaging in solution mitigates this.
IR Spectroscopy
- O–H stretch : Broad absorption at 3300–3500 cm⁻¹, indicative of hydrogen bonding.
- N–H bending : Absorption near 1600 cm⁻¹, characteristic of amines.
- C–F stretch : Sharp peak at 1100–1200 cm⁻¹, confirming the presence of the fluorophenyl group.
Mass Spectrometry (MS)
Comparative Analysis of Cis/Trans Isomerism
The trans configuration of trans-2-[(4-fluorophenyl)amino]cyclobutan-1-ol confers distinct properties compared to its cis isomer. Below is a comparative analysis:
| Property | Trans Isomer | Cis Isomer |
|---|---|---|
| Stability | Higher due to reduced steric strain | Lower due to eclipsed substituents |
| Hydrophobicity | Higher (flattened aromatic stacking) | Lower (bulky substituents disrupt packing) |
| Hydrogen Bonding | Stronger O–H···N interactions | Weaker due to spatial misalignment |
| Reactivity | Slower nucleophilic substitution | Faster due to proximity of reactive sites |
| Crystal Packing | Linear or layered motifs | Bent or helical motifs |
The trans isomer’s reduced steric hindrance and optimized hydrogen-bonding capacity make it more suitable for applications in membrane-bound peptides or conformational restriction studies. In contrast, cis isomers often exhibit higher solubility but lower thermal stability.
Properties
IUPAC Name |
(1R,2R)-2-(4-fluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-1-3-8(4-2-7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQFHXVNJJPXBE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol generally follows two main stages:
Formation of the cyclobutane ring: This is typically achieved via cycloaddition reactions or intramolecular cyclization of precursors that can form the four-membered ring structure.
Introduction of the 4-fluorophenylamino group: This step often involves nucleophilic substitution or amination reactions where 4-fluoroaniline or its derivatives react with the cyclobutane intermediate to install the amino substituent in the trans configuration relative to the hydroxyl group.
Detailed Preparation Methods
| Method | Reaction Type | Conditions | Notes | Yield/Outcome |
|---|---|---|---|---|
| Cycloaddition followed by amination | [2+2] Cycloaddition to form cyclobutane ring, then nucleophilic substitution with 4-fluoroaniline | Cycloaddition under controlled temperature; amination typically in polar aprotic solvents such as DMF or DMSO, moderate heating | Ensures stereoselective formation of trans isomer; requires purification by chromatography | Moderate to good yields reported; stereoselectivity depends on reaction conditions |
| Intramolecular cyclization of suitable precursors | Cyclization of linear precursors containing amino and hydroxyl groups | Heating in solvents like toluene or DMF, sometimes with catalysts or bases | Allows direct formation of trans-2-aminocyclobutan-1-ol derivatives; reaction times vary from hours to days | Yields vary; optimization needed for scale-up |
| Microwave-assisted synthesis | Microwave irradiation to accelerate reaction between cyclobutanone derivatives and 4-fluoroaniline | Use of potassium carbonate as base in DMSO at ~115°C for 1 hour | Microwave heating enhances reaction rate and yield; suitable for small-scale synthesis | Improved yields and shorter reaction times compared to conventional heating |
Reaction Conditions and Catalysts
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene are commonly employed to facilitate nucleophilic substitution and cyclization reactions.
Bases: Potassium carbonate is frequently used to deprotonate amines and promote nucleophilic attack.
Temperature: Reactions are generally carried out at elevated temperatures ranging from 100°C to 130°C, with microwave irradiation reducing reaction times significantly.
Catalysts: Palladium catalysts have been used in related cyclobutanol functionalization reactions, although specific palladium-catalyzed methods for this compound are less documented.
Industrial and Scale-Up Considerations
Industrial synthesis focuses on optimizing the above methods for scalability, cost-effectiveness, and environmental impact. Key points include:
Continuous flow reactors to improve heat and mass transfer, enhancing reaction efficiency.
Catalyst selection to minimize waste and maximize selectivity.
Purification techniques such as flash chromatography and recrystallization are optimized to yield high-purity product suitable for pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Cyclobutanone or cyclobutane derivatives, 4-fluoroaniline |
| Solvents | DMF, DMSO, toluene |
| Bases | Potassium carbonate |
| Temperature | 100–130°C (microwave-assisted ~115°C) |
| Reaction Time | 1 hour (microwave) to 12+ hours (conventional) |
| Purification | Flash chromatography, recrystallization |
| Yield Range | Moderate to good (varies with method and scale) |
| Stereoselectivity | Trans isomer favored by reaction conditions |
Research Findings and Notes
Microwave-assisted synthesis significantly reduces reaction time and can improve yields by promoting efficient heating and reaction kinetics.
The choice of solvent and base critically influences the reaction outcome, with polar aprotic solvents and mild bases providing better selectivity and fewer side reactions.
While palladium-catalyzed cyclobutanol transformations exist, their direct application to this compound remains underexplored but could offer future avenues for synthesis optimization.
Industrial processes emphasize solvent selection and purification methods to ensure product purity and process sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The 4-fluorophenylamino group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Biology: : The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new biochemical assays and therapeutic agents.
Medicine: : Research into trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol includes its potential as a lead compound for drug discovery, particularly in targeting specific biological pathways involved in diseases.
Industry: : The compound’s unique properties may be exploited in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism by which trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The 4-fluorophenylamino group may facilitate binding to active sites, while the cyclobutane ring and hydroxyl group contribute to the compound’s overall stability and reactivity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Structural Analogues with Different Ring Sizes
Compound A: trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol (cyclohexanol derivative)
- Key Differences: Ring Size: Cyclohexanol (6-membered) vs. cyclobutanol (4-membered). The larger ring reduces steric strain, allowing greater conformational flexibility . Hydrogen Bonding: Intramolecular N-H···F interactions observed via ¹H-¹⁹F HOESY NMR, with JFH coupling (-2.3 Hz) indicating spatial proximity between NH and fluorine. This interaction persists in polar solvents like DMSO-d₆ . Biological Relevance: Cyclohexanol derivatives are more common in drug design due to lower strain and better metabolic stability.
trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol:
- The trans-configuration may restrict rotation, altering hydrogen-bonding capabilities compared to cyclohexanol analogues.
Substituent Position and Type
Compound B: trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
- Key Differences: Substituent: Phenylethyl group replaces 4-fluorophenyl. Molecular Weight: 191.27 g/mol vs. ~181 g/mol (estimated for the target compound).
Compound C: 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol (structural isomer)
- Key Differences: Substituent Position: Amino and hydroxyl groups are on the same carbon (vs. adjacent carbons in the target compound). Steric Effects: Altered spatial arrangement may disrupt N-H···F interactions observed in para-substituted analogues .
Hydrogen Bonding and Intramolecular Interactions
- This compound: The trans-configuration may position the NH and OH groups to form intermolecular hydrogen bonds rather than the intramolecular N-H···F interactions seen in ortho-fluorinated cyclohexanol derivatives (e.g., Compound A) .
- Non-Fluorinated Analogues: Lack of fluorine eliminates electronic effects critical for stabilizing conformations via N-H···F interactions, as seen in fluorinated compounds .
Physicochemical Properties
Research Findings and Implications
- Conformational Analysis: Computational studies (e.g., Spartan18, Gaussian16) predict nonplanar geometries for fluorinated amino alcohols due to steric and electronic effects . For the target compound, trans-configuration and ring strain may further distort the structure.
- Biological Relevance: Fluorinated cyclobutanol derivatives could offer improved cell permeability compared to non-fluorinated analogues, though ring strain may affect metabolic stability .
- Contradictions : While ortho-fluorinated compounds exhibit intramolecular N-H···F interactions (), the target compound’s para-fluorine and trans-configuration may limit such interactions, altering solubility and reactivity.
Biological Activity
trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- A cyclobutane ring that contributes to its conformational rigidity.
- A hydroxyl group that enhances solubility and reactivity.
- A 4-fluorophenylamino group which may facilitate interactions with biological targets through hydrogen bonding and π-π stacking interactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the 4-fluorophenylamino group allows for binding to active sites, while the cyclobutane ring and hydroxyl group contribute to the compound’s stability and reactivity. Potential pathways involved include:
- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor modulation : It may modulate receptor activity, influencing signal transduction pathways critical for various physiological processes.
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- CNS Disorders : Research indicates that compounds similar to this compound show promise in treating central nervous system disorders due to their ability to penetrate the blood-brain barrier effectively .
- Anti-inflammatory Effects : In vitro studies demonstrated significant anti-inflammatory effects, suggesting a role in managing inflammatory diseases .
- Drug Discovery : The compound has been explored as a lead candidate in drug discovery efforts aimed at developing new therapeutic agents targeting specific biological pathways involved in diseases .
Q & A
Q. What synthetic strategies are recommended for preparing trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol with high stereochemical purity?
- Methodological Answer : A two-step approach is commonly employed:
Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or strain-driven ring-opening of bicyclic precursors to generate the cyclobutane scaffold.
Stereoselective Functionalization : Introduce the 4-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-catalyzed desymmetrization, as demonstrated in analogous cyclopentanol derivatives) can ensure trans-configuration .
- Critical Considerations : Monitor reaction temperature (0–6°C for intermediates prone to racemization) and use chiral HPLC or NMR coupling constants to verify stereochemistry .
Q. How can researchers confirm the trans-configuration of the amino and hydroxyl groups in this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive stereochemical assignment.
- NMR Analysis : Compare coupling constants (J values) between the hydroxyl proton and adjacent cyclobutane protons. Trans-diaxial coupling typically results in larger J values (>8 Hz) compared to cis configurations.
- Vibrational Circular Dichroism (VCD) : Useful for determining absolute configuration in enantiomerically enriched samples .
Q. What analytical techniques are optimal for assessing the purity and stability of this compound?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions.
- Storage Recommendations : Store at –20°C under inert atmosphere to prevent oxidation of the amino group .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for pharmacological studies?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric Catalysis : Apply Rhodium(I)-catalyzed enantioselective desymmetrization of meso-cyclobutane epoxides, achieving enantiomeric excess (ee) >90% (validated via polarimetry or chiral GC) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to preferentially hydrolyze one enantiomer .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity during amino group substitution.
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- NBO Analysis : Identify hyperconjugative interactions stabilizing the transition state .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl, 2-trifluoromethyl derivatives) and compare binding affinity via radioligand assays.
- Free-Wilson Analysis : Quantify contributions of substituents to activity. Fluorine’s electronegativity often enhances membrane permeability and metabolic stability .
- Pharmacophore Modeling : Map electrostatic potentials to identify critical hydrogen-bonding motifs .
Q. What strategies resolve contradictions in reported biological data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Normalize data across studies using standardized assays (e.g., IC50 values in μM ± SEM).
- Proteomics Profiling : Identify off-target interactions that may explain divergent results.
- Crystallographic Docking : Validate hypothesized binding modes against X-ray structures of target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
